

Application Note: Solid-Phase Extraction of Dibromochloroacetic Acid from Water Samples

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Compound of Interest

Compound Name: *Dibromochloroacetic acid*

Cat. No.: *B037062*

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Introduction

Dibromochloroacetic acid (DBCAA) is a disinfection byproduct (DBP) that forms during water treatment processes, particularly when chlorine-based disinfectants react with natural organic matter in the presence of bromide ions.[1] As a member of the haloacetic acid (HAA) group of compounds, DBCAA is monitored in drinking water by regulatory agencies like the United States Environmental Protection Agency (EPA) due to potential health concerns.[1][2] Accurate and sensitive analytical methods are crucial for the quantification of DBCAA in water to ensure public health and compliance with regulatory standards.

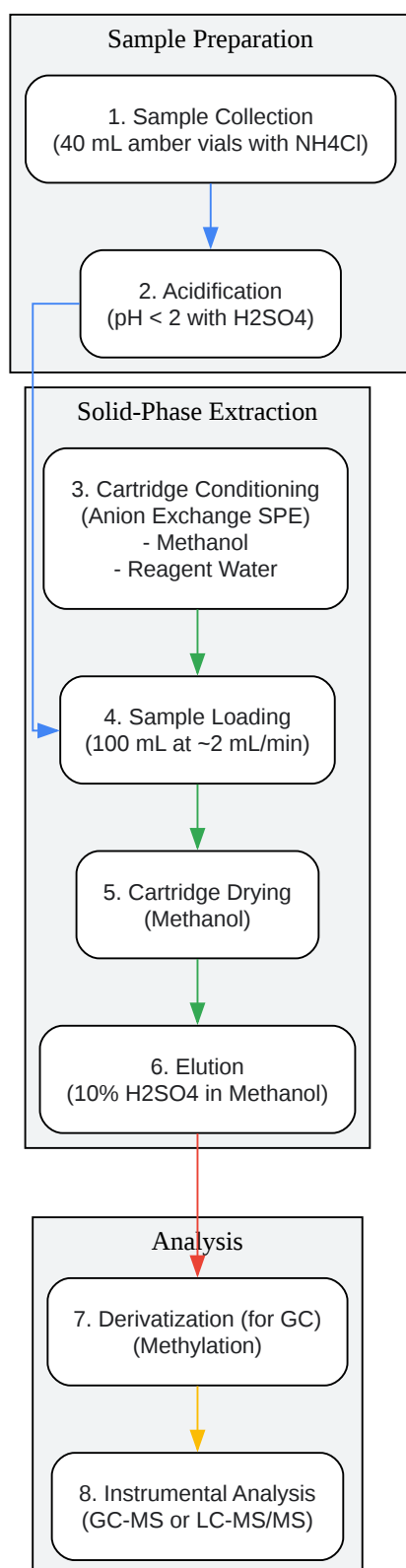
Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the preconcentration and cleanup of HAAs from water matrices.[3][4] This method offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and simplified sample handling.[4] This application note provides a detailed protocol for the solid-phase extraction of **dibromochloroacetic acid** from water samples, followed by analysis using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Data Presentation: Performance of Analytical Methods for Haloacetic Acids

The following table summarizes the performance of various analytical methods for the determination of haloacetic acids, including **dibromochloroacetic acid**, in water samples.

Method	Extraction Technique	Target Analytes	Matrix	Method Detection Limit (MDL) (µg/L)	Recovery Rate (%)
SPE-GC-MS	Solid-Phase Extraction	Nine HAAs	Drinking Water	0.009 - 0.42	69.2 - 114.6
SPE/CE	Solid-Phase Extraction	HAAs	Drinking Water	1.5 - 3.5	Not Specified
SPE-LC-MS	Solid-Phase Extraction	HAAs	Water Samples	Low µg/L range	Not Specified
EPA Method 552.1	Solid-Phase Extraction (Anion Exchange)	HAAs	Drinking, Ground, Raw Water	0.09 (for Dibromoacetic Acid)	Not Specified
EPA Method 552.2	Liquid-Liquid Extraction	HAAs	Drinking Water	0.066 (for Dibromoacetic Acid)	Not Specified
Standard Method 6251B	Micro Liquid-Liquid Extraction	HAAs	Water	0.065 (for Dibromoacetic Acid)	Not Specified
SPE with HILIC-LC-MS/MS	Solid-Phase Extraction	Six HAAs	Drinking Water	0.08 - 2.0	50 - 120 (except for MBAA)

Experimental Workflow Diagram



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Caption: Workflow for SPE of **Dibromochloroacetic Acid**.

Experimental Protocol: SPE of Dibromochloroacetic Acid

This protocol is based on established methods for the extraction of haloacetic acids from water samples using solid-phase extraction.[5]

1. Materials and Reagents

- SPE Cartridges: Strong anion exchange (SAX) cartridges, such as those with trimethyl ammonium chloride functional groups (e.g., Silia-SAX).[4]
- Reagents:
 - Methanol (MeOH), HPLC grade
 - Sulfuric acid (H₂SO₄), concentrated
 - Sodium sulfate (Na₂SO₄), anhydrous
 - Methyl tert-butyl ether (MTBE), HPLC grade
 - Saturated sodium bicarbonate solution
 - Reagent water (deionized, organic-free)
 - **Dibromochloroacetic acid** standard
 - Internal standards and surrogates as required by the analytical method
- Apparatus:
 - Glass block vacuum manifold system
 - 40 mL amber glass vials with PTFE-lined caps
 - Volumetric flasks, pipettes, and syringes
 - pH meter or pH paper

- Vortex mixer
- Heating block
- Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS), or a liquid chromatograph with tandem mass spectrometry (LC-MS/MS)

2. Sample Collection and Preservation

- Collect water samples in 40 mL amber vials containing ammonium chloride as a dechlorinating agent.[\[6\]](#)
- Upon collection, chill the samples to $\leq 6^{\circ}\text{C}$.[\[6\]](#)
- Samples should be extracted within 14 days of collection.[\[6\]](#)

3. Sample Preparation

- Allow the water sample to come to room temperature.
- Acidify the sample to a pH of approximately 1.8 by adding concentrated sulfuric acid.[\[7\]](#)

4. Solid-Phase Extraction Procedure

- Cartridge Conditioning:
 - Place the anion exchange SPE cartridges on a vacuum manifold.
 - Add 10 mL of methanol to each cartridge and draw it through at a rate of approximately 2 mL/min.
 - Add 10 mL of reagent water to each cartridge and draw it through slowly. Do not allow the sorbent to dry before adding the sample.[\[5\]](#)
- Sample Loading:
 - Add 100 mL of the acidified water sample to the cartridge reservoir.
 - Draw the sample through the cartridge at a flow rate of approximately 2 mL/min.[\[5\]](#)

- Cartridge Drying:
 - After the entire sample has passed through, draw 10 mL of methanol through the cartridge to remove excess water.[5]
- Elution:
 - Place collection tubes in the manifold.
 - Add 2 mL of 10% sulfuric acid in methanol to the cartridge.
 - Elute at a slow drip rate of approximately 1.5 mL/min.
 - Repeat with a second 2 mL aliquot of the elution solvent.[5]

5. Derivatization (for GC Analysis)

- To the eluate, add 2.5 mL of MTBE.
- Vortex the mixture for 5 seconds.
- Heat the mixture in a heating block at 50°C for 1 hour to facilitate the formation of methyl esters.
- After cooling, add 10 mL of a 10% sodium sulfate solution and vortex for 10 seconds.
- Allow the phases to separate for 5 minutes.
- Transfer the upper MTBE layer to a clean vial for GC analysis.[5]

6. Instrumental Analysis

- GC-MS/ECD Analysis: Analyze the derivatized extract using a gas chromatograph equipped with an appropriate capillary column and either a mass spectrometer or an electron capture detector.[1][4]
- LC-MS/MS Analysis: For methods that do not require derivatization, the eluate can be directly analyzed by LC-MS/MS, often after a solvent exchange or concentration step.[7][8]

7. Quality Control

- Analyze a method blank with each batch of samples to check for contamination.
- Prepare and analyze a laboratory control spike to assess method performance.
- Spike a sample with a known concentration of DBCAA to determine matrix effects and recovery.

This comprehensive protocol provides a reliable framework for the extraction and quantification of **dibromochloroacetic acid** in water samples, ensuring accurate data for environmental monitoring and research.

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